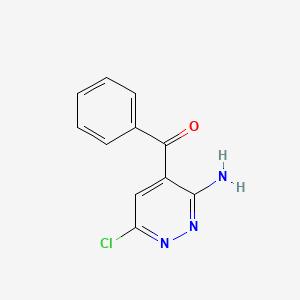
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry . The compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms. This structure is often associated with various biological activities, making it a valuable scaffold in drug design .
Preparation Methods
The synthesis of Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- typically involves the functionalization of the pyridazine ring. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the pyridazine ring .
Scientific Research Applications
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
These compounds share the pyridazine ring structure but differ in their specific functional groups and biological activities. Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties .
Properties
CAS No. |
145355-23-3 |
|---|---|
Molecular Formula |
C11H8ClN3O |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
(3-amino-6-chloropyridazin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C11H8ClN3O/c12-9-6-8(11(13)15-14-9)10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,15) |
InChI Key |
NCDGVQNQAILISE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=NN=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















